REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([NH:19][CH2:20][CH2:21][OH:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)CCC>[CH2:12]([N:19]([C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])[CH2:20][CH2:21][OH:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)Br)[N+](=O)[O-]
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Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
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C(CCC)O
|
Name
|
|
Quantity
|
20.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
was continued for a further hour
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated under reduced pressure (2.7 kPa) at 40° C.
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (500 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted three times with diethyl ether (250 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with hydrochloric acid (180 ml, 1N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with an aqueous sodium hydrogen carbonate solution (20 ml, 5%), then twice with distilled water (50 ml), then dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure (2.7 kPa) at 40° C
|
Type
|
WASH
|
Details
|
eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |